

Solid-Phase Extraction of Saxagliptin from Biological Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Saxagliptin*

Cat. No.: *B1141280*

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This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of **saxagliptin** and its primary active metabolite, 5-hydroxy **saxagliptin**, from biological matrices, primarily human plasma. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical techniques, ensuring high sensitivity, selectivity, and reproducibility for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of **saxagliptin** and its metabolite in biological fluids is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Solid-phase extraction is a widely adopted sample preparation technique that offers superior cleanup, concentration, and recovery of analytes from complex biological samples compared to simpler methods like protein precipitation or liquid-liquid extraction. This document details various SPE protocols that have been successfully employed for the analysis of **saxagliptin**.

Quantitative Data Summary

The following tables summarize the performance characteristics of different SPE methods developed for the quantification of **saxagliptin** and its metabolite.

Table 1: Performance Characteristics of SPE Methods for **Saxagliptin**

SPE Sorbent	Biological Matrix	Analytical Method	LLOQ (ng/mL)	Linearity Range (ng/mL)	Recovery (%)	Reference
Oasis MCX μ Elution Plate	Human Plasma	UPLC-MS/MS	0.150	0.148–75	100	[1]
ACE 5CN with SDS	Human Plasma	LC-MS/MS	0.10	0.10-100	85.90-87.84	[2][3]
Single-Step SPE (unspecified sorbent)	Human Plasma	LC-MS/MS	0.05	0.05-100	Not Reported	[4]

Table 2: Performance Characteristics of SPE Methods for 5-Hydroxy **Saxagliptin**

SPE Sorbent	Biological Matrix	Analytical Method	LLOQ (ng/mL)	Linearity Range (ng/mL)	Recovery (%)	Reference
Oasis MCX μ Elution Plate	Human Plasma	UPLC-MS/MS	0.200	0.195–100	71	[1]
ACE 5CN with SDS	Human Plasma	LC-MS/MS	0.20	Not Reported	80.32-82.69	[2][3]
Single-Step SPE (unspecified sorbent)	Human Plasma	LC-MS/MS	0.05	0.05-100	Not Reported	[4]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (Oasis MCX) SPE

This protocol is designed for the simultaneous extraction of **saxagliptin** and 5-hydroxy **saxagliptin** from human plasma using a mixed-mode cation exchange sorbent.[\[1\]](#)

Materials:

- Oasis MCX 96-well μ Elution Plate
- Human plasma samples
- Internal Standards (IS): Stable labeled isotopes (e.g., **saxagliptin**- ^{15}N d_2 , 5-hydroxy **saxagliptin**- ^{15}N - d_2)[\[4\]](#)[\[5\]](#)
- Pre-treatment solution: 2% Formic Acid in water
- Wash solution 1: 2% Formic Acid in water
- Wash solution 2: Methanol
- Elution solution: 5% Ammonium Hydroxide in Acetonitrile
- LC-MS/MS system with an ACQUITY HSS C18 column or equivalent

Procedure:

- Sample Pre-treatment: To a 300 μL aliquot of human plasma, add an appropriate amount of internal standard. Add 300 μL of 2% formic acid in water and vortex to mix.
- SPE Cartridge Conditioning: Condition the Oasis MCX μ Elution plate wells with 200 μL of methanol followed by 200 μL of water. Do not allow the sorbent to dry.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
- Washing:

- Wash the sorbent with 200 µL of 2% formic acid in water.
- Wash the sorbent with 200 µL of methanol.
- Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in acetonitrile.
- Analysis: The eluate can be directly injected into the UPLC-MS/MS system for analysis.

Protocol 2: Ion-Pair SPE using Sodium Dodecyl Sulfate (SDS)

This method utilizes an ion-pairing agent to enhance the retention of **saxagliptin** and its metabolite on a cyano-propyl (CN) bonded silica sorbent.[\[2\]](#)[\[3\]](#)

Materials:

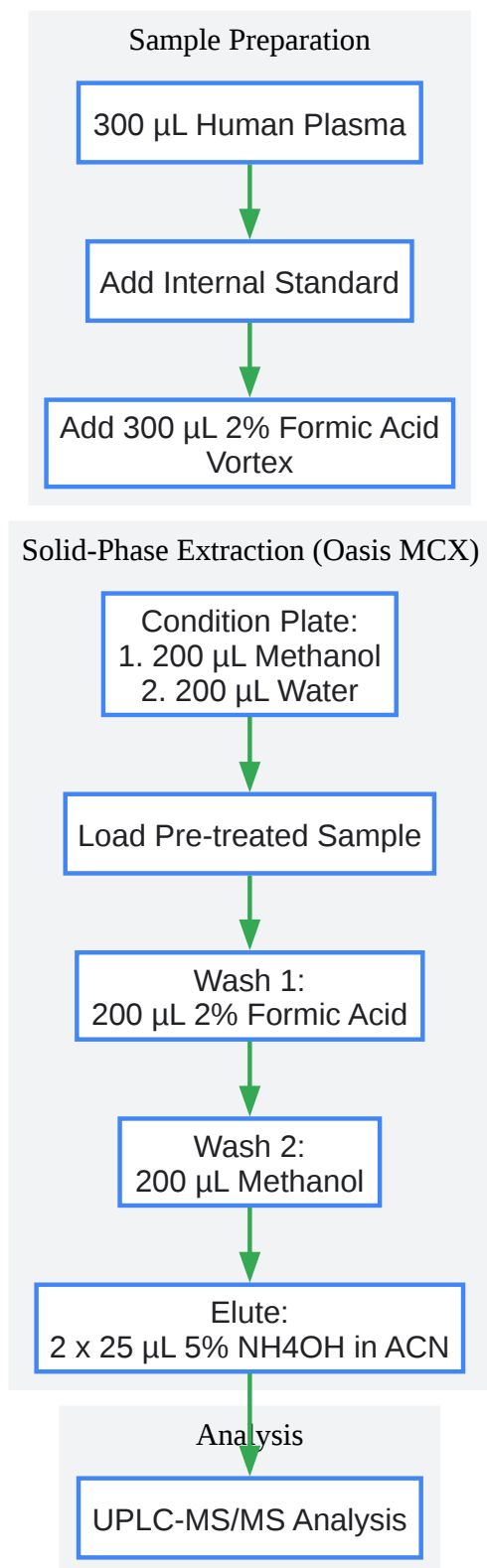
- ACE 5CN SPE Cartridges (or equivalent)
- Human plasma samples (50 µL)
- Internal Standards
- Ion-pair reagent: Sodium Dodecyl Sulfate (SDS) solution
- Mobile phase: Acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v)
- LC-MS/MS system with an ACE 5CN column (150 × 4.6 mm, 5 µm) or equivalent

Procedure:

- Sample Pre-treatment: Spike 50 µL of human plasma with the internal standards. The specific concentration of SDS to be added to the sample should be optimized but is a critical step for retention.
- SPE Cartridge Conditioning: Condition the ACE 5CN cartridge with methanol followed by water.

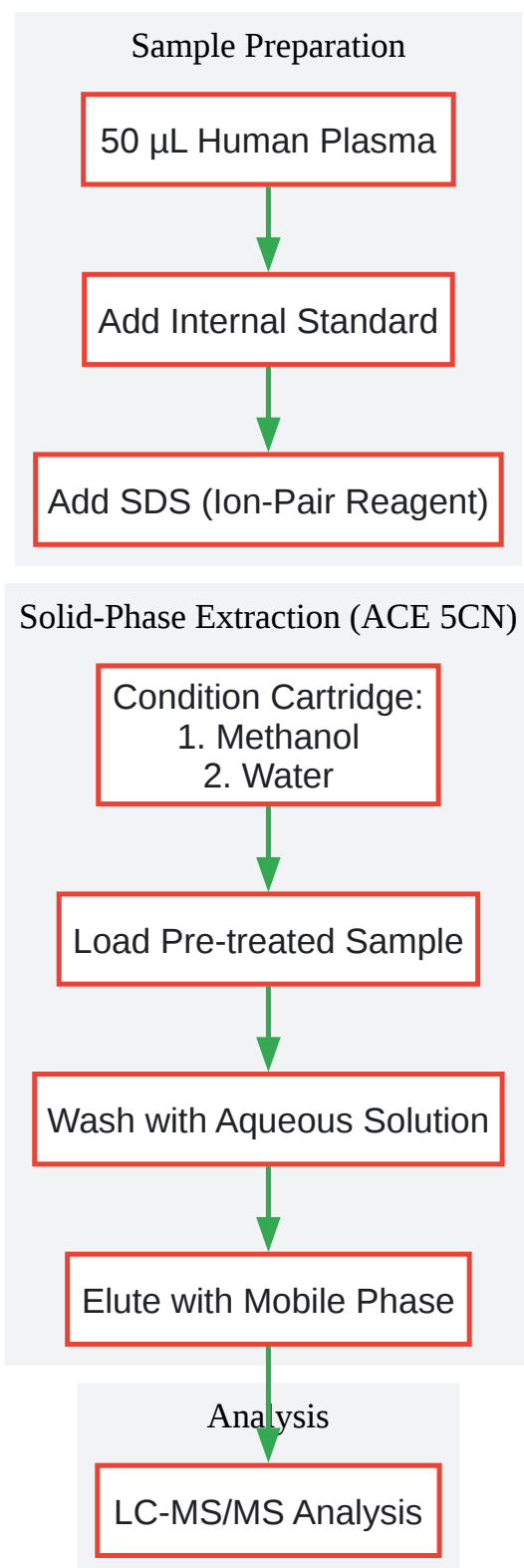
- **Sample Loading:** Load the pre-treated plasma sample containing SDS onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with a suitable aqueous solution to remove interferences. The exact composition of the wash solution needs to be optimized to avoid premature elution of the ion-paired analytes.
- **Elution:** Elute the analytes with the mobile phase (acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v)).
- **Analysis:** Inject the eluate directly into the LC-MS/MS system. This method has a reported chromatographic run time of 3.5 minutes.[3]

Experimental Workflows



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Caption: Workflow for Oasis MCX SPE of **Saxagliptin**.



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Caption: Workflow for Ion-Pair SPE of **Saxagliptin**.

Concluding Remarks

The selection of an appropriate SPE protocol depends on the specific requirements of the assay, including the desired lower limit of quantification, sample throughput, and available instrumentation. The Oasis MCX method offers high recovery for the parent drug and is well-suited for high-throughput applications using 96-well plates. The ion-pair SPE method provides an alternative approach that has been successfully validated and applied to bioequivalence studies. Both methods demonstrate the utility of SPE in achieving clean extracts and reliable quantification of **saxagliptin** and its active metabolite from complex biological matrices. It is recommended that any chosen method be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

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